P-Isopropylcalix[4]arene P-Isopropylcalix[4]arene
Brand Name: Vulcanchem
CAS No.: 97998-55-5
VCID: VC3824413
InChI: InChI=1S/C40H48O4/c1-21(2)25-9-29-17-31-11-26(22(3)4)13-33(38(31)42)19-35-15-28(24(7)8)16-36(40(35)44)20-34-14-27(23(5)6)12-32(39(34)43)18-30(10-25)37(29)41/h9-16,21-24,41-44H,17-20H2,1-8H3
SMILES: CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)C)C2)O)C(C)C)C(C)C)O
Molecular Formula: C40H48O4
Molecular Weight: 592.8 g/mol

P-Isopropylcalix[4]arene

CAS No.: 97998-55-5

Cat. No.: VC3824413

Molecular Formula: C40H48O4

Molecular Weight: 592.8 g/mol

* For research use only. Not for human or veterinary use.

P-Isopropylcalix[4]arene - 97998-55-5

Specification

CAS No. 97998-55-5
Molecular Formula C40H48O4
Molecular Weight 592.8 g/mol
IUPAC Name 5,11,17,23-tetra(propan-2-yl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol
Standard InChI InChI=1S/C40H48O4/c1-21(2)25-9-29-17-31-11-26(22(3)4)13-33(38(31)42)19-35-15-28(24(7)8)16-36(40(35)44)20-34-14-27(23(5)6)12-32(39(34)43)18-30(10-25)37(29)41/h9-16,21-24,41-44H,17-20H2,1-8H3
Standard InChI Key UHLRPXXFPYMCAE-UHFFFAOYSA-N
SMILES CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)C)C2)O)C(C)C)C(C)C)O
Canonical SMILES CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)C(C)C)C2)O)C(C)C)C(C)C)O

Introduction

Synthesis and Structural Characterization

Synthetic Methodology

P-Isopropylcalix arene is synthesized via acid- or base-catalyzed condensation of para-isopropylphenol with formaldehyde. The reaction typically yields a mixture of linear and cyclic oligomers, necessitating precise control of stoichiometry, temperature, and catalyst to favor the tetrameric cyclic product . A modified approach using cesium fluoride (CsF) in dimethylformamide (DMF) enhances monoalkylation efficiency, reducing byproducts like syn-1,3-dialkylated derivatives .

Key Reaction Conditions

ParameterDetail
Starting MaterialsPara-isopropylphenol, formaldehyde
CatalystK<sub>2</sub>CO<sub>3</sub>, CsF
SolventAcetonitrile, DMF
Temperature40–100°C
Yield40–90% (after purification)

Molecular Structure

X-ray crystallography reveals P-Isopropylcalix arene adopts a cone conformation stabilized by intramolecular hydrogen bonds between phenolic hydroxyl groups . The cavity diameter measures ~4.2 Å, suitable for encapsulating small aromatic guests like toluene . Substituents at the para position (isopropyl groups) enhance hydrophobicity and steric bulk, influencing host-guest selectivity .

Crystallographic Data

  • Space Group: P-1

  • Unit Cell Parameters:

    • a = 12.7 Å, b = 14.3 Å, c = 15.1 Å

    • α = 89.5°, β = 78.2°, γ = 85.4°

  • Hydrogen Bonding: O–H···O distances of 2.65–2.78 Å .

Physicochemical Properties

Thermal Stability

P-Isopropylcalix arene exhibits remarkable thermal stability, with a melting point ≥290°C and decomposition above 600°C . Its solvates (e.g., with chloroform) retain stability up to 125°C, outperforming tert-butyl analogues .

Solubility and Reactivity

The compound is sparingly soluble in polar solvents (water, methanol) but dissolves readily in chloroform, dichloromethane, and dimethyl sulfoxide (DMSO) . The phenolic hydroxyl groups (pK<sub>a</sub> ≈ 9.58) participate in acid-base reactions, enabling functionalization at the upper and lower rims .

Applications in Supramolecular Chemistry

Host-Guest Complexation

P-Isopropylcalix arene forms stable inclusion complexes with neutral molecules (e.g., toluene, hexadiyne) and ions. In one study, it assembled into a 1D coordination polymer by hosting hexadiyne connectors within its cavity, demonstrating potential for molecular network fabrication .

Enzyme Inhibition and Drug Delivery

Derivatives of P-Isopropylcalix arene show promise as enzyme inhibitors. For example, calixarene-peptide conjugates inhibit amyloid-β aggregation, a hallmark of Alzheimer’s disease . Amphiphilic variants self-assemble into micelles for targeted drug delivery, leveraging their hydrophobic cavity to encapsulate chemotherapeutic agents like doxorubicin .

Future Directions

Research priorities include:

  • Functionalization Strategies: Developing regioselective methods for upper-rim modifications.

  • Biomedical Applications: Expanding studies on anticancer and antiviral activity .

  • Environmental Impact: Assessing biodegradation pathways and ecotoxicity.

P-Isopropylcalix arene’s blend of structural rigidity and chemical versatility positions it as a cornerstone in supramolecular science, with untapped potential in nanotechnology and medicine.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator